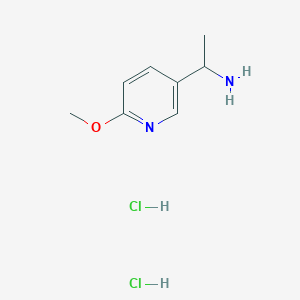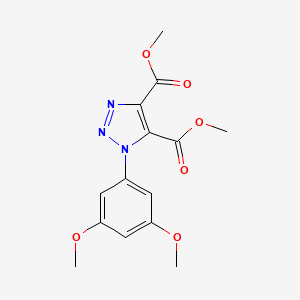
dimethyl 1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “dimethyl 1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring structure containing two nitrogen atoms and three carbon atoms. Attached to this ring are two carboxylate groups (COO-) which have been esterified with methyl groups (CH3). The triazole ring is also substituted with a 3,5-dimethoxyphenyl group, which is a benzene ring with two methoxy (OCH3) groups at the 3 and 5 positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the esterified carboxylate groups, and the 3,5-dimethoxyphenyl group. The presence of these functional groups would likely confer specific chemical properties to the molecule, such as its reactivity, polarity, and potential for forming hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The ester groups could undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and alcohols. The triazole ring might participate in various reactions depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester groups might increase its solubility in organic solvents, while the aromatic ring might contribute to its stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Dimethyl 1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate and its derivatives have been extensively studied for their synthesis and chemical properties. For instance, a novel methodology for the synthesis of dimethyl 4,5-dihydro-5-aryl-[1,2,4]triazolo[1,5-a]pyrimidine-6,7-dicarboxylates has been reported, highlighting the use of silica sodium carbonate as a solid base catalyst. This approach demonstrates a mild, convenient, and environmentally benign procedure for generating triazolopyrimidinedicarboxylates (Karami, Farahi, & Banaki, 2015). Additionally, derivatives of 1,2,4-triazole, such as those obtained by oxidation of 3,5-dimethyl-1,2,4-triazole, have been synthesized, revealing the chemical versatility of triazole derivatives in generating a variety of functional compounds (Vereshchagina & Lopyrev, 1970).
Biological Activity and Applications
The synthesized compounds from this compound derivatives have been explored for their biological activities. Some studies focused on the anti-inflammatory properties of triazole derivatives. For example, new 1-acylderivatives of triazoles exhibited significant anti-inflammatory activity, illustrating the potential therapeutic applications of these compounds in treating inflammation (Labanauskas et al., 2001). Moreover, derivatives of dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate have shown inhibition properties against xanthine oxidase, suggesting their utility in developing novel inhibitors for conditions related to oxidative stress (Yagiz et al., 2021).
Heterocyclic Synthesis
The compound and its derivatives have also been utilized in heterocyclic synthesis, demonstrating the compound's role in creating diverse heterocyclic structures. For instance, the synthesis of 1,4-disubstituted-1,2,3-triazole derivatives has been achieved through 1,3-dipolar cycloaddition, highlighting the compound's utility in constructing complex heterocyclic frameworks (Zhou Zhi-ming, 2010).
Antiviral and Cytotoxic Evaluation
The exploration of the antiviral and cytotoxic properties of triazole derivatives has been a significant area of research. Although some studies have not found significant antiviral activity in certain triazole phosphonate analogues, the comprehensive evaluation of these compounds contributes to the broader understanding of their biological potential (Bankowska et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dimethyl 1-(3,5-dimethoxyphenyl)triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6/c1-20-9-5-8(6-10(7-9)21-2)17-12(14(19)23-4)11(15-16-17)13(18)22-3/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDGHUTZZZURBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1H-indol-1-yl)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2817555.png)
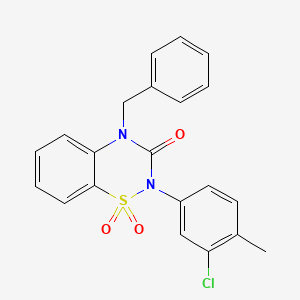
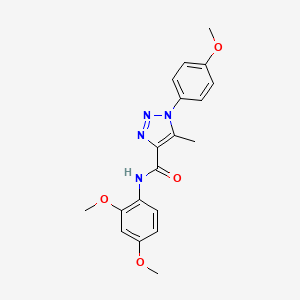
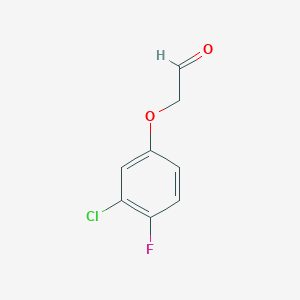

![4-[(4-Methylphenyl)amino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/no-structure.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2817565.png)
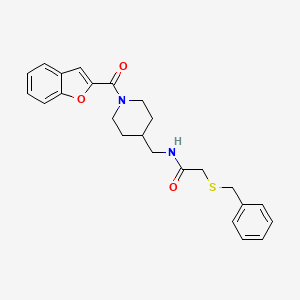
![2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid](/img/structure/B2817567.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2817569.png)
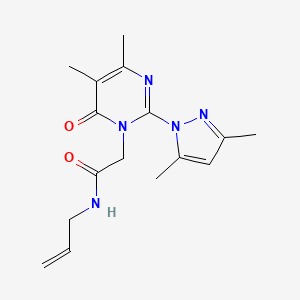
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-phenoxybenzamide](/img/structure/B2817572.png)
![3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2817573.png)
